molecular formula C5H9BrO3 B1584128 Methyl 2-bromo-3-methoxypropanoate CAS No. 27704-96-7

Methyl 2-bromo-3-methoxypropanoate

Cat. No.: B1584128
CAS No.: 27704-96-7
M. Wt: 197.03 g/mol
InChI Key: NVBLRKGCQVZDMQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methoxypropanoate is an organic compound with the molecular formula C5H9BrO3. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by a bromine atom attached to the second carbon of a propanoate backbone, with a methoxy group on the third carbon. This structure imparts unique chemical properties, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-methoxypropanoate can be synthesized through the bromination of methyl acrylate. The process involves the addition of bromine to methyl acrylate at elevated temperatures. For instance, a reaction flask is charged with methyl acrylate, and bromine is added dropwise while maintaining the temperature around 55°C. The reaction mixture is then incubated for an hour, followed by vacuum concentration to remove excess bromine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-methoxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 2-hydroxy-3-methoxypropanoate or 2-amino-3-methoxypropanoate.

    Reduction: Products include 2-methoxypropanol or propane.

    Oxidation: Products include 2-bromo-3-oxopropanoate.

Scientific Research Applications

Methyl 2-bromo-3-methoxypropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-methoxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These properties make it a valuable tool in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-3-methoxypropanoate is unique due to the combination of its bromine and methoxy groups, which provide distinct reactivity patterns. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions compared to its chloro counterpart. The methoxy group increases its solubility in organic solvents, facilitating its use in various chemical processes .

Properties

IUPAC Name

methyl 2-bromo-3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBLRKGCQVZDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326304
Record name methyl 2-bromo-3-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27704-96-7
Record name 27704-96-7
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Record name methyl 2-bromo-3-methoxypropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-3-methoxypropanoate
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Synthesis routes and methods I

Procedure details

Methyl 2,3-dibromopropionate (21.9 g) and trimethylamine N-oxide (0.1 g) in methanol (8 ml) were cooled to −5° C. with stirring under an atmosphere of nitrogen. A methanolic solution of sodium methoxide, freshly prepared from sodium (2.25 g) and methanol (24 ml), was added dropwise over 15 minutes to the mixture, which was maintained below 0° C. by cooling. On completion of addition, the mixture was stirred for a further 30 minutes and acetic acid (1 ml) was added followed by diethyl ether (100 ml). The mixture was filtered to remove insoluble salts and the filtrate evaporated under reduced pressure to give an oil, which was re-dissolved in a small volume of diethyl ether and re-filtered. The filtrate was evaporated under reduced pressure to give the required product (17.4 g) as a pale yellow oil.
Quantity
21.9 g
Type
reactant
Reaction Step One
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8 mL
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0.1 g
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Synthesis routes and methods II

Procedure details

480 g of mercuric acetate was added to a solution of 139 g of methyl acrylate in 170 ml of methanol. The resulting mixture was stirred for 3 days at room temperature. To the mixture, cooled in an ice bath, a solution of 100 g of potassium bromide in 600 ml of water was added. A heavy oil formed, was separated from the mixture and was extracted with chloroform. The extract was washed with water, dried (MgSO4) and filtered. The filtrate was heated to 60° C. and 36.9 g of bromine was added, drop-by-drop over a 2-hour period. The resulting mixture was cooled to 5° C. and concentrated in a rotary evaporator. The liquid residue was distilled to give methyl 2-bromo-3-methoxypropionate (5A), b.p.: 69-72° C. (3-5 Torr.).
[Compound]
Name
mercuric acetate
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480 g
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

To a solution of 45 g. of methanol (dried over magnesium) and 33.7 g. of methylacrylate was added 120 g. of mercuric acetate. The mixture was allowed to stand at room temperature for three days with occasional shaking (after this period a small amount of unreacted mercuric acetate remained). The reaction mixture was cooled in an ice-bath and a solution of 45 g. of potassium bromide in 150 ml. of water was added, dropwise with strirring, during 25 mins. The heavy white oil which separated was extracted with 20 ml. of chloroform and the aqueous layer extracted with two further 50 ml. portions of chloroform. The combined chloroform extracts were washed with four 60 ml. portions of distilled water, dried and filtered. The filtrate in a 600 ml. beaker was exposed to two No. 2 photoflood lamps which were mounted in suitable reflectors as near the surface of the solution as possible and maintained at 50° to 57°C whilst 56.3 g. of bromine was added, with stirring, at such a rate as to keep up with its consumption. When all the bromine had been consumed, the reaction mixture as cooled for 15 mins. in an ice-bath and the precipitated mercuric bromide was removed by filtration and washed carefully with chloroform. The filtrate was concentrated under reduced pressure to yield an oil. Infra-red and proton NMR spectroscopy confirmed the desired product was obtained. The product, Methyl α-bromo-β-methoxy propionate (68.9 g., 100% yield based on bromine) showed a single peak by gas-liquid chromatography. It was desirable to freshly distil the product before use in the next reaction.
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Synthesis routes and methods IV

Procedure details

Methyl 2,3-dibromopropionate (21.9 g) and trimethylamine N-oxide (0.1 g) in methanol (8 ml) were cooled to −5° C. with stirring under an atmosphere of nitrogen. A solution of sodium methoxide [freshly prepared from sodium (2.25 g) and methanol (24 ml)] was added dropwise over 15 minutes to the mixture, which was maintained below 0° C. by cooling. On completion of the addition, the mixture was stirred for a further 30 minutes and acetic acid (1 ml) was added followed by diethyl ether (100 ml). The mixture was filtered to remove insoluble salts and the filtrate evaporated under reduced pressure to give an oil, which was re-dissolved in a small volume of diethyl ether and re-filtered. The filtrate was evaporated under reduced pressure to give the required product, 17.4 g, as a pale yellow oil.
Quantity
21.9 g
Type
reactant
Reaction Step One
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0.1 g
Type
reactant
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8 mL
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sodium methoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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